molecular formula C16H19NO5S B2504755 3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2319785-55-0

3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2504755
CAS No.: 2319785-55-0
M. Wt: 337.39
InChI Key: UEGKWOINXUHHLN-UHFFFAOYSA-N
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Description

3-Acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-acetylphenyl group linked to a sulfonamide moiety. The sulfonamide nitrogen is substituted with a 2-hydroxyethyl chain bearing a 2,5-dimethylfuran-3-yl group. While direct data on its density, boiling point, or pharmacological activity are unavailable in the provided evidence, analogs suggest that such substituents may enhance binding affinity or metabolic stability compared to simpler sulfonamides .

Properties

IUPAC Name

3-acetyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-10-7-15(12(3)22-10)16(19)9-17-23(20,21)14-6-4-5-13(8-14)11(2)18/h4-8,16-17,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGKWOINXUHHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzenesulfonamide core, followed by the introduction of the acetyl group and the 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might produce a more saturated compound.

Scientific Research Applications

3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues in the Benzenesulfonamide Family

A. Substituent Variations on the Sulfonamide Nitrogen

  • 3-Acetyl-N-((1-((2,5-Dimethylfuran-3-yl)methyl)Piperidin-4-yl)Methyl)Benzenesulfonamide (CAS 1235352-80-3): Structure: Replaces the 2-hydroxyethyl group with a piperidinylmethyl chain. Molecular Weight: 404.5 g/mol (vs. ~375–400 g/mol for the target compound, estimated based on formula differences).
  • Perfluorinated Benzenesulfonamides (e.g., CAS 52026-59-2, 93819-97-7) :
    • Structure : Feature pentafluoroethyl and trifluoromethyl groups instead of acetyl and furan substituents.
    • Properties : High electronegativity and stability due to fluorine atoms, likely reducing metabolic degradation but increasing environmental persistence .

B. Positional Isomers and Heterocyclic Modifications

  • 4-Aminobenzenesulfonamides with 5-Membered Heterocycles (e.g., CAS 69013-34-9): Structure: 4-amino group on the benzene ring with thiadiazole or thiazole substituents. Activity: Known for antimicrobial properties; the acetyl group in the target compound may shift electronic effects, reducing basicity compared to amino derivatives .
Physicochemical and Pharmacological Properties
Compound Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound ~375–400 (estimated) 3-Acetyl, 2-hydroxyethyl-furan Undocumented (structural analogs suggest antimicrobial or enzyme inhibition)
CAS 1235352-80-3 404.5 Piperidinylmethyl, 2,5-dimethylfuran Probable CNS-targeting candidate
Perfluorinated Derivatives 700–900 Fluorinated alkyl chains Industrial surfactants, firefighting foams
4-Amino-Thiadiazole Derivatives 250–300 Thiadiazole, methoxy groups Antimicrobial agents

Key Observations :

  • The hydroxyethyl-furan group in the target compound balances hydrophilicity and aromaticity, contrasting with the lipophilic piperidine in CAS 1235352-80-3 .

Biological Activity

3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic compound that combines a benzenesulfonamide moiety with a furan derivative. This structure suggests potential biological activities, especially in the realms of anti-inflammatory, antimicrobial, and antioxidant properties. The compound's unique structure may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₂O₅S
  • Molecular Weight : 318.37 g/mol
  • CAS Registry Number : Not specifically listed but closely related compounds exist.

This compound features:

  • A benzenesulfonamide group known for its diverse pharmacological activities.
  • An acetyl group that may enhance lipophilicity and biological activity.
  • A furan ring which is often associated with antioxidant properties.

Antimicrobial Activity

Research indicates that benzenesulfonamides exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzenesulfonamide derivatives, which demonstrated varying degrees of activity against common pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
4aPseudomonas aeruginosa6.67 mg/mL
4dEscherichia coli6.72 mg/mL
4hStaphylococcus aureus6.63 mg/mL
4eCandida albicans6.63 mg/mL

These results suggest that derivatives similar to our compound may possess potent antimicrobial activity, making them candidates for further development in treating infections caused by resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamides has been well documented. In vivo studies have shown that certain derivatives significantly reduce inflammation markers in animal models:

  • Carrageenan-induced edema reduction : Compounds demonstrated up to 94.69% inhibition at various time points . This suggests that the sulfonamide group can modulate inflammatory pathways effectively.

Antioxidant Activity

Antioxidant properties are crucial for compounds that aim to mitigate oxidative stress-related diseases. The presence of the furan ring in our compound may contribute to its ability to scavenge free radicals. Research on similar compounds has shown comparable antioxidant activities to standard antioxidants like Vitamin C .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation of New Derivatives :
    • A study synthesized several benzenesulfonamide derivatives and evaluated their biological activities, confirming their potential as anti-inflammatory and antimicrobial agents .
  • Mechanistic Insights :
    • Research indicates that benzenesulfonamides may exert their effects by inhibiting specific enzymes involved in inflammatory pathways and microbial growth .
  • Comparative Studies :
    • Comparative analysis with established drugs showed that new derivatives could offer enhanced efficacy with reduced side effects, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical steps for synthesizing 3-acetyl-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of the benzenesulfonyl chloride precursor followed by coupling with a furan-derived hydroxyethyl amine intermediate. Key steps include controlling reaction temperature (0–5°C during NaH-mediated deprotonation) and using anhydrous solvents (e.g., THF) to minimize side reactions. Thin-layer chromatography (TLC) is recommended to monitor reaction progress, with ethyl acetate/hexane gradients for optimal resolution .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>95% recommended for biological assays).
  • NMR (¹H/¹³C ): Confirm functional groups (e.g., acetyl, sulfonamide) and furan ring integrity.
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ≈ 379.4 g/mol based on analogs) .

Q. What enzyme inhibition assays are suitable for evaluating its biological activity?

  • Methodological Answer : Tankyrase inhibition assays (via ADP-ribosylation activity) are relevant due to structural similarities to validated sulfonamide inhibitors. Use fluorescence-based assays (e.g., NAD+ depletion monitored at 340 nm) with positive controls (e.g., XAV939) and IC50 calculations via non-linear regression .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) methodologies:

  • Central Composite Design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
  • Response Surface Modeling : Predict interactions between variables (e.g., furan ring stability at elevated temperatures) .
    • Example : A 2017 study achieved 78% yield by optimizing coupling steps using DoE, reducing byproduct formation from 15% to 5% .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., variable IC50 values across labs)?

  • Methodological Answer :

  • Assay Standardization : Validate buffer pH (7.4 ± 0.1) and ionic strength (150 mM NaCl).
  • Control for Solubility : Use DMSO concentrations ≤0.1% to avoid aggregation artifacts.
  • Orthogonal Assays : Confirm activity via thermal shift assays or cellular Wnt pathway inhibition (e.g., β-catenin levels) .

Q. How can computational modeling guide structural modifications to enhance target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to tankyrase PARP domain (PDB: 3KR8). Prioritize modifications to the acetyl group for hydrogen-bond optimization.
  • MD Simulations : Assess stability of ligand-enzyme complexes (50 ns trajectories) to identify residues critical for selectivity .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Study : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24h; quantify degradation via HPLC.
  • Light/Thermal Stability : Expose to UV (254 nm) and 40°C for 72h; monitor furan ring oxidation via FTIR .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer :

  • QC Protocols : Implement strict in-process controls (e.g., intermediate purity checks via TLC).
  • Bioactivity Normalization : Express results as % inhibition relative to a reference batch.
  • Metabolite Screening : Use LC-MS to identify degradation products affecting activity .

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